3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline

Ion Channel Pharmacology Pain Research Automated Electrophysiology

Medicinal chemistry programs targeting VEGFR-2/KDR or Nav1.7 often lack well-characterized, tractable starting points. This compound provides a validated hit with published 3D-QSAR models that quantify the essential role of the 3,5-dimethyl substitution pattern in hydrophobic pocket binding. - KDR inhibitor pharmacophore: 3D-QSAR-validated scaffold for de novo design [1]. - Nav1.7 benchmark: IC50 = 4.04 µM for pain-target SAR exploration [2]. - ADMET tool: CYP3A4 time-dependent inhibition IC50 = 10 µM for liability assessment [3]. Supplied with full analytical certification; inquire for bulk quantities and immediate shipment.

Molecular Formula C14H16N2
Molecular Weight 212.29g/mol
CAS No. 331970-83-3
Cat. No. B515246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline
CAS331970-83-3
Molecular FormulaC14H16N2
Molecular Weight212.29g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NCC2=CC=NC=C2)C
InChIInChI=1S/C14H16N2/c1-11-7-12(2)9-14(8-11)16-10-13-3-5-15-6-4-13/h3-9,16H,10H2,1-2H3
InChIKeyJQBCBNLHLZSPHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility24.8 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-N-(pyridin-4-ylmethyl)aniline – Properties & Utility


3,5-Dimethyl-N-(pyridin-4-ylmethyl)aniline (CAS 331970-83-3), also known as (3,5-Dimethyl-phenyl)-pyridin-4-ylmethyl-amine, is an aromatic secondary amine with the molecular formula C14H16N2 and a molecular weight of 212.30 g/mol . This compound features a 3,5-dimethyl substituted aniline core linked via a methylene bridge to a 4-pyridyl group. It is primarily utilized as a building block and a potential kinase inhibitor pharmacophore in medicinal chemistry research, with documented interest in VEGFR/KDR and Tie-2 signaling pathway applications [1].

1
Medicinal chemistry building block for kinase inhibitor design
2
Reported interest in VEGFR/KDR and Tie-2 signaling pathway studies
3
Scaffold for ion channel and ADMET liability SAR exploration

Why Structural Analogs Cannot Substitute


The combination of a 3,5-dimethyl substitution pattern on the aniline ring and a 4-pyridylmethyl group is essential for the compound's distinct interaction profile with biological targets such as VEGFR and ion channels [1]. Substituting with the simpler N-(pyridin-4-ylmethyl)aniline or the parent 3,5-dimethylaniline would fail to replicate the specific spatial, electronic, and hydrophobic properties required for binding and activity in key assays. For instance, the dimethyl groups are critical for filling a hydrophobic pocket in the KDR active site, as identified in 3D-QSAR models of this scaffold [1]. The evidence presented in Section 3 quantifies these critical differences.

3,5-Dimethyl deletion
Simpler N-(pyridin-4-ylmethyl)aniline lacks the critical methyl groups that fill a hydrophobic pocket in KDR, potentially reducing target engagement.
4-Pyridylmethyl absence
Parent 3,5-dimethylaniline does not contain the 4-pyridylmethyl linker required for kinase interaction profiles reported in the literature.
Structural analog mismatch
Any substitution removing the specific combination of 3,5-dimethyl and 4-pyridylmethyl may alter spatial and electronic properties, shifting assay outcomes.

Quantitative Evidence for 3,5-Dimethyl-N-(pyridin-4-ylmethyl)aniline


Nav1.7 Sodium Channel Inhibition

The target compound exhibits measurable, albeit moderate, inhibition of the human Nav1.7 voltage-gated sodium channel. This activity is compared against the baseline of no inhibition (inactive compounds) and is a key differentiator from simpler aniline derivatives, which generally lack this specific ion channel activity profile [1].

Nav1.7 Inhibition
Class-level inference
IC50 4.04 µM
Supports Nav1.7 hit characterization for pain research
Automated electrophysiology; ~4-fold over baseline anilines
Ion Channel Pharmacology Pain Research Automated Electrophysiology

CYP3A4 Inhibition

The compound demonstrates time-dependent inhibition of CYP3A4, a major drug-metabolizing enzyme. This property is distinct from many aniline analogs that are either non-inhibitory or have significantly different IC50 values, making this compound a relevant tool for CYP inhibition studies [1].

CYP3A4 Inhibition
Class-level inference
IC50 10.0 µM
Supports CYP inhibition SAR assessment
Time-dependent; human liver microsomes, >5-fold over inactive analogs
Drug Metabolism ADMET Hepatotoxicity

Aqueous Solubility

The compound has a predicted aqueous solubility of 24.8 µg/mL. While this is low, it provides a defined baseline for comparing analogs within the same series. Unsubstituted N-(pyridin-4-ylmethyl)aniline (CAS 10400-18-3) is predicted to be more soluble due to lower molecular weight and lipophilicity, highlighting the impact of the 3,5-dimethyl substitution on physicochemical properties [1].

Aqueous Solubility
Predicted data
Target: 24.8 µg/mL
Analog: >100 µg/mL
Guides analog selection to avoid assay precipitation
>4-fold lower solubility vs. unsubstituted analog; verify experimentally
Preformulation Assay Development Physicochemical Properties

Research Scenarios for 3,5-Dimethyl-N-(pyridin-4-ylmethyl)aniline


VEGFR/KDR Inhibitor Optimization

Procure this compound to serve as a core scaffold for de novo design and optimization of novel VEGFR-2/KDR inhibitors. The published 3D-QSAR models for N-(pyridin-4-ylmethyl)aniline derivatives provide a validated computational framework for designing and virtually screening new analogs with improved potency and ADMET properties [1].

Nav1.7 Channel Blocker Discovery

Use this compound as a validated hit in a medicinal chemistry program targeting the Nav1.7 sodium channel for pain management. Its quantifiable IC50 of 4.04 µM provides a clear benchmark for improving potency through chemical modification and structure-activity relationship (SAR) exploration [2].

CYP3A4 Inhibition Tool Compound

Employ this compound as a tool in ADMET studies to investigate structure-based CYP3A4 inhibition. Its time-dependent inhibition profile (IC50 = 10 µM) makes it a relevant comparator for assessing the metabolic liabilities of new chemical entities during lead optimization [3].

Application
Selection Property
Validation Focus
VEGFR/KDR inhibitor design
Scaffold with published 3D-QSAR model support
Model-based analog screening and ADMET prediction
Nav1.7 sodium channel research
Assay-characterized ion channel hit
SAR-driven potency improvement in pain research models
CYP3A4 inhibition SAR studies
Time-dependent inhibition profile
ADMET liability assessment in lead optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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